

An In-depth Technical Guide to 2-Ethylbutanedioic Acid

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Compound of Interest

Compound Name: 2-Ethylbutanedioic acid

Cat. No.: B1294975

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This technical guide provides a comprehensive overview of **2-Ethylbutanedioic acid**, a dicarboxylic acid with applications in organic synthesis. This document covers its nomenclature, physicochemical properties, a detailed experimental protocol for its synthesis, and a logical workflow diagram. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

IUPAC Name and Synonyms

The formal IUPAC name for the compound is **2-ethylbutanedioic acid**[1]. It is also widely known by its common synonym, 2-ethylsuccinic acid, as it is a derivative of succinic acid with an ethyl group substituted at the second carbon position[1][2].

Other recognized synonyms and identifiers for this compound include:

- Ethylsuccinic acid[1][3]
- α -Ethylsuccinic acid[2][3]
- 1,2-Butanedicarboxylic acid[2][3]
- Butanedioic acid, 2-ethyl-[3]
- CAS Number: 636-48-6[1][4]
- CHEBI ID: 195363[1]

Physicochemical Properties

2-Ethylbutanedioic acid is a colorless to pale yellow solid that is soluble in water, a characteristic attributed to its polar carboxylic acid groups[2]. The presence of two carboxyl groups allows for hydrogen bonding, which influences its physical properties and reactivity[2]. A summary of its key quantitative data is presented below.

Property	Value	Source
Molecular Formula	C ₆ H ₁₀ O ₄	[1][2][4]
Molecular Weight	146.14 g/mol	[1][5]
IUPAC Name	2-ethylbutanedioic acid	[1][5]
CAS Number	636-48-6	[1][4]
Appearance	Colorless to pale yellow solid	[2]
Boiling Point	250.7°C at 760 mmHg	[6]
Density	1.246 g/cm ³	[6]
Flash Point	119.7°C	[6]
Refractive Index	1.473	[6]
LogP	0.57190	[6]

Experimental Protocols: Synthesis via Malonic Ester Condensation

2-Ethylbutanedioic acid serves as a valuable building block in the synthesis of various chemical compounds, including pharmaceuticals and polymers[2]. A common and illustrative method for its preparation is through a variation of the malonic ester synthesis, which is a versatile technique for forming substituted carboxylic acids.

Principle: This synthesis involves the alkylation of a malonic ester derivative, specifically diethyl 2-ethylmalonate, followed by hydrolysis and decarboxylation of one of the ester groups to yield the target dicarboxylic acid.

Methodology:

Step 1: Alkylation of Diethyl 2-ethylmalonate

- **Reagents and Setup:** In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
- **Addition of Malonic Ester:** To the cooled solution of sodium ethoxide, add diethyl 2-ethylmalonate dropwise with continuous stirring. This reaction forms the enolate, a potent nucleophile.
- **Addition of Alkylating Agent:** Add ethyl bromoacetate (or a similar haloacetic ester) dropwise to the enolate solution. The mixture is then heated to reflux for several hours to ensure the completion of the alkylation reaction.
- **Work-up:** After cooling, the reaction mixture is poured into water, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude tri-ester product.

Step 2: Hydrolysis and Decarboxylation

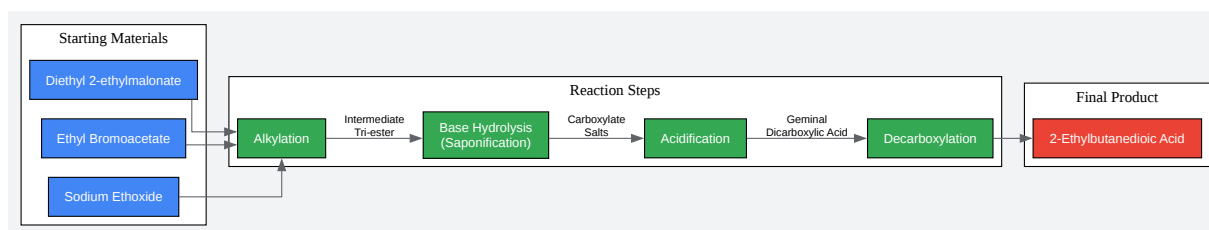
- **Saponification:** The crude tri-ester from the previous step is refluxed with an excess of a strong base, such as aqueous sodium hydroxide, to hydrolyze all three ester groups to their corresponding carboxylate salts.
- **Acidification:** The reaction mixture is cooled in an ice bath and carefully acidified with a strong mineral acid (e.g., concentrated HCl) until the solution is acidic ($\text{pH} < 2$). This protonates the carboxylate groups.
- **Decarboxylation:** The acidified solution is gently heated. The geminal dicarboxylic acid intermediate is unstable and will undergo decarboxylation (loss of CO_2) upon heating, yielding **2-ethylbutanedioic acid**.
- **Isolation and Purification:** The final product, **2-ethylbutanedioic acid**, can be isolated by extraction with a suitable organic solvent (e.g., ethyl acetate). The solvent is then

evaporated, and the resulting solid can be purified by recrystallization from hot water or another appropriate solvent system.

Product Analysis: The identity and purity of the synthesized **2-ethylbutanedioic acid** should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and melting point determination.

Visualization of Synthetic Pathway

The following diagram illustrates the logical workflow for the synthesis of **2-ethylbutanedioic acid** using the malonic ester pathway described above.



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Logical workflow for the synthesis of **2-Ethylbutanedioic acid**.

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